2-(Biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate
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Overview
Description
2-(Biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate is an organic compound characterized by the presence of a biphenyl group, a ketone functional group, and a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2-(biphenyl-4-yl)-2-oxoethanol. One common method includes the following steps:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-chlorobenzoic acid derivatives.
Reduction: Formation of 2-(biphenyl-4-yl)-2-hydroxyethyl 4-chlorobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(Biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate serves as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structural features allow it to interact with biological macromolecules, making it a candidate for drug development. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine
Research into the medicinal applications of this compound includes its potential as an anti-inflammatory or anticancer agent. Its ability to undergo various chemical modifications allows for the development of derivatives with enhanced biological activity.
Industry
In materials science, the compound can be used in the development of polymers and advanced materials. Its biphenyl group contributes to the rigidity and stability of polymeric structures.
Mechanism of Action
The mechanism by which 2-(Biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The biphenyl group can facilitate π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Biphenyl-4-yl)-2-oxoethyl benzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate: Contains a methyl group instead of chlorine, potentially altering its physical and chemical properties.
2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate: The nitro group introduces electron-withdrawing effects, influencing the compound’s reactivity.
Uniqueness
2-(Biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, providing a versatile platform for chemical modifications. This feature distinguishes it from other similar compounds and enhances its utility in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C21H15ClO3 |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H15ClO3/c22-19-12-10-18(11-13-19)21(24)25-14-20(23)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2 |
InChI Key |
YXUXROINXFGHLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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